H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH

Catalog No.
S13063983
CAS No.
646061-81-6
M.F
C48H80N12O11
M. Wt
1001.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH

CAS Number

646061-81-6

Product Name

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C48H80N12O11

Molecular Weight

1001.2 g/mol

InChI

InChI=1S/C48H80N12O11/c1-24(2)21-32(42(65)59-39(28(9)10)47(70)71)54-35(62)23-53-44(67)37(26(5)6)58-45(68)38(27(7)8)57-40(63)31(13-11-19-52-48(50)51)55-41(64)33(22-29-15-17-30(61)18-16-29)56-43(66)34-14-12-20-60(34)46(69)36(49)25(3)4/h15-18,24-28,31-34,36-39,61H,11-14,19-23,49H2,1-10H3,(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,63)(H,58,68)(H,59,65)(H,70,71)(H4,50,51,52)/t31-,32-,33-,34-,36-,37-,38-,39-/m0/s1

InChI Key

UXNMRBWBGXHTJN-GLXBQCEFSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N

The compound H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH is a synthetic peptide composed of a sequence of nine amino acids: valine, proline, tyrosine, arginine, and glycine, among others. This peptide is notable for its specific arrangement of amino acids, which can significantly influence its biological properties and interactions within various biological systems. The terminal -OH group indicates that it is a carboxylic acid derivative, which can affect its solubility and reactivity.

Typical of peptides:

  • Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
  • Oxidation: Certain side chains, such as those containing sulfur or phenolic groups (like tyrosine), can undergo oxidation.
  • Substitution Reactions: Amino acid residues may be substituted to create analogs with altered properties.

These reactions are essential for understanding the stability and reactivity of the peptide in various environments.

The biological activity of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH is influenced by its amino acid composition. Peptides with this structure may exhibit:

  • Immunomodulatory Effects: Certain sequences can enhance or suppress immune responses.
  • Neuroprotective Properties: The presence of tyrosine and arginine may contribute to neuroprotective effects, potentially benefiting conditions like neurodegeneration.
  • Cell Signaling: The unique arrangement of polar and hydrophobic residues may facilitate interactions with receptors or enzymes, influencing cellular signaling pathways.

The synthesis of H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

  • Coupling: Each amino acid is coupled using activating agents like carbodiimides.
  • Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling.
  • Cleavage: The completed peptide is cleaved from the resin and purified through methods such as high-performance liquid chromatography (HPLC).

H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH has several potential applications:

  • Therapeutic Agents: Due to its biological activity, this peptide could be explored for therapeutic uses in immunology or neurology.
  • Research Tools: It may serve as a model compound in studies aimed at understanding peptide interactions in biological systems.
  • Biomaterials: Its unique properties could be harnessed in developing biomaterials for drug delivery or tissue engineering.

Interaction studies involving H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH focus on its binding affinities with proteins or receptors. Techniques commonly employed include:

  • Surface Plasmon Resonance (SPR): This method measures binding interactions in real-time, providing insights into kinetics and affinity.
  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to assess the presence and concentration of the peptide in various assays.

Understanding these interactions is crucial for elucidating the functional roles of the peptide within biological contexts.

Several peptides share structural similarities with H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH. Here are some comparable compounds:

CompoundKey Features
H-Leu-Ala-Gly-LysContains hydrophobic residues; involved in membrane interactions.
H-Pro-Tyr-GlyKnown for neuroprotective effects; contains proline and tyrosine.
H-Tyr-Gly-AspExhibits antioxidant properties; significant in cell signaling.
H-Ala-Leu-GluBasic and acidic residues; important in neurotransmission.

What distinguishes H-Val-Pro-Tyr-Arg-Val-Val-Gly-Leu-Val-OH from these similar compounds is its specific sequence of basic and polar amino acids, which may enhance its solubility and interaction with biological membranes compared to others that may be more hydrophobic or less interactive. This unique arrangement contributes to its potential biological activities and applications in therapeutic settings.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

12

Exact Mass

1000.60695141 g/mol

Monoisotopic Mass

1000.60695141 g/mol

Heavy Atom Count

71

Dates

Modify: 2024-08-10

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